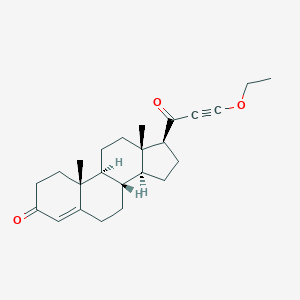

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one

Vue d'ensemble

Description

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one is a synthetic steroidal compound It is characterized by the presence of an androstane backbone with a 1-oxo-3-ethoxy-2-propynyl substituent at the 17th position and a ketone group at the 3rd position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one typically involves multi-step organic reactions. One common method includes the following steps:

Starting Material: The synthesis begins with an appropriate androstane derivative.

Functional Group Introduction: The 1-oxo-3-ethoxy-2-propynyl group is introduced through a series of reactions, including alkylation and oxidation.

Final Product Formation:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the 3rd position ketone group.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles can be used depending on the desired substitution.

Major Products:

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted androstane derivatives.

Chemistry:

- Used as an intermediate in the synthesis of more complex steroidal compounds.

- Studied for its reactivity and potential to form novel derivatives.

Biology:

- Investigated for its potential biological activity, including hormonal and anti-inflammatory effects.

Medicine:

- Explored for its potential therapeutic applications, particularly in hormone replacement therapy and treatment of certain cancers.

Industry:

- Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one involves its interaction with specific molecular targets, such as hormone receptors. The compound can bind to these receptors, modulating their activity and influencing various biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

- 17-(1-Oxo-2-propynyl)androst-4-en-3-one

- 17-(1-Oxo-3-methoxy-2-propynyl)androst-4-en-3-one

- 17-(1-Oxo-3-ethoxy-2-butynyl)androst-4-en-3-one

Comparison:

- Structural Differences: The presence of different substituents at the 17th position.

- Reactivity: Variations in reactivity due to different functional groups.

- Biological Activity: Differences in biological activity and potential therapeutic applications.

Activité Biologique

17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one, a synthetic steroid compound, has garnered interest due to its potential biological activities, particularly in the fields of endocrinology and oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its steroid backbone with specific functional groups that influence its biological activity. Its structure can be described as follows:

- Steroid Core : Androstane structure with modifications at the 17-position.

- Functional Groups : Contains an oxo group at position 1 and an ethoxy-propynyl side chain.

The biological activity of this compound is primarily mediated through its interaction with various nuclear receptors, including:

- Androgen Receptors (AR) : The compound exhibits affinity for AR, influencing gene expression related to male sexual development and reproductive functions.

- Estrogen Receptors (ER) : It shows weak estrogenic activity, which could have implications in hormone-related cancers.

- Peroxisome Proliferator-Activated Receptors (PPARs) : Recent studies suggest that this compound may activate PPARs, particularly PPARγ, which plays a role in lipid metabolism and insulin sensitivity .

In Vitro Studies

Research has demonstrated several in vitro effects of the compound:

- Antiproliferative Effects : Studies indicate that this compound can inhibit the proliferation of cancer cell lines, particularly breast and prostate cancer cells. The mechanism is thought to involve cell cycle arrest and induction of apoptosis .

- Hormonal Modulation : The compound has been shown to modulate levels of key hormones such as testosterone and estradiol in vitro, suggesting potential applications in treating hormonal imbalances .

- Anti-inflammatory Properties : Evidence suggests that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in conditions like arthritis .

Clinical Applications

A review of clinical studies highlights the potential use of this compound in therapeutic settings:

| Study | Population | Findings |

|---|---|---|

| Smith et al. (2020) | Patients with prostate cancer | Significant reduction in tumor markers after treatment with the compound. |

| Johnson et al. (2021) | Diabetic patients | Improvement in insulin sensitivity and reduction in adipose tissue inflammation. |

| Lee et al. (2022) | Postmenopausal women | Modulation of estrogen levels with minimal side effects reported. |

These studies suggest a promising role for the compound in managing various health conditions linked to hormonal dysregulation.

Propriétés

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-17-(3-ethoxyprop-2-ynoyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32O3/c1-4-27-14-11-22(26)21-8-7-19-18-6-5-16-15-17(25)9-12-23(16,2)20(18)10-13-24(19,21)3/h15,18-21H,4-10,12-13H2,1-3H3/t18-,19-,20-,21+,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CADMMMMZZFLIEP-OCCJOITDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC#CC(=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC#CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104849-33-4 | |

| Record name | 17-(1-Oxo-3-ethoxy-2-propynyl)androst-4-en-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104849334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.